1-Désoxyfructose

Vue d'ensemble

Description

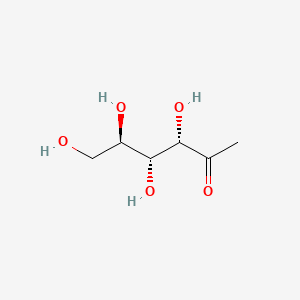

1-Deoxyfructose is a naturally occurring derivative of fructose, characterized by the absence of a hydroxyl group at the first carbon position

Applications De Recherche Scientifique

1-Deoxyfructose has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: Studies have explored its role in metabolic pathways and its potential effects on cellular processes.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.

Mécanisme D'action

Target of Action

1-Deoxyfructose, also known as 1-Deoxy-D-fructose, is a compound that primarily targets the Maillard reaction . The Maillard reaction is a set of interactions between a reducing sugar and an amino group (amino acids, peptide, and protein). It is one of the important reactions occurring during storage and/or heat treatments of foods .

Mode of Action

The mode of action of 1-Deoxyfructose involves its interaction with the Maillard reaction. In the Maillard reaction, 1-Deoxyfructose acts as a reducing sugar and interacts with an amino group. This interaction leads to the formation of a labile N-substituted amino sugar . After the nucleophilic addition, the Schiff base of the amino sugar can be rearranged via 1,2-eneaminol leading to early glycation products called Amadori or Heyns rearrangement products .

Biochemical Pathways

The biochemical pathway affected by 1-Deoxyfructose is the Maillard reaction pathway. This pathway is responsible for the production of fragrance, flavor, and pigment characteristics of cooked foods . During the initial stage of the Maillard reaction, neither aroma compounds nor melanoids are produced, but significant non-volatile aroma precursors such as Maillard reaction intermediates are formed .

Pharmacokinetics

It is known that the compound is involved in the maillard reaction, which occurs during the storage and/or heat treatments of foods

Result of Action

The result of the action of 1-Deoxyfructose is the formation of Maillard reaction intermediates. These intermediates are significant non-volatile aroma precursors . The concentration of total volatile compounds increases significantly when 1-Deoxyfructose is involved in the Maillard reaction .

Action Environment

The action of 1-Deoxyfructose is influenced by environmental factors such as temperature and pH. For instance, the optimal conditions for the formation of Maillard reaction intermediates in an aqueous medium are pH 7.4 and heating for 100 minutes at 100°C . These conditions facilitate the interaction of 1-Deoxyfructose with the amino group, leading to the formation of Maillard reaction intermediates .

Analyse Biochimique

Biochemical Properties

1-Deoxyfructose participates in several biochemical reactions, primarily involving its interaction with enzymes and proteins. One of the key enzymes that interact with 1-Deoxyfructose is fructosamine-3-kinase. This enzyme phosphorylates fructoselysine residues on glycated proteins, converting them into fructoselysine-3-phosphate, which subsequently decomposes . This reaction is crucial in reversing nonenzymatic glycation, a process that can lead to the formation of advanced glycation end products, which are implicated in various diseases, including diabetes . Additionally, 1-Deoxyfructose interacts with other biomolecules, such as proteins and amino acids, through nonenzymatic glycation, forming stable adducts that can affect protein function and stability .

Cellular Effects

1-Deoxyfructose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, 1-Deoxyfructose has been shown to affect the glycation of hemoglobin, leading to the formation of glycated hemoglobin, which is used as a marker for long-term glucose control in diabetic patients . This compound also impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic flux . Furthermore, 1-Deoxyfructose can modulate cell signaling pathways by interacting with receptors and signaling molecules, thereby influencing gene expression and cellular responses .

Molecular Mechanism

The molecular mechanism of 1-Deoxyfructose involves its interaction with various biomolecules, leading to changes in their structure and function. One of the primary mechanisms is the nonenzymatic glycation of proteins, where 1-Deoxyfructose reacts with amino groups on proteins to form stable adducts . This process can alter the protein’s conformation, affecting its activity and stability. Additionally, 1-Deoxyfructose can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . These interactions can lead to changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Deoxyfructose can change over time due to its stability and degradation. Studies have shown that 1-Deoxyfructose is relatively stable under physiological conditions, but it can degrade over time, leading to the formation of various byproducts . These byproducts can have different effects on cellular function, depending on their concentration and the duration of exposure . Long-term studies have indicated that prolonged exposure to 1-Deoxyfructose can lead to cumulative effects on cellular metabolism and function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 1-Deoxyfructose vary with different dosages in animal models. At low doses, 1-Deoxyfructose has been shown to have minimal effects on cellular function and metabolism . At higher doses, it can lead to significant changes in metabolic pathways, including increased glycation of proteins and alterations in enzyme activity . Toxic or adverse effects have been observed at very high doses, including oxidative stress and damage to cellular components . These threshold effects highlight the importance of dosage in studying the biochemical effects of 1-Deoxyfructose in animal models .

Metabolic Pathways

1-Deoxyfructose is involved in several metabolic pathways, including glycolysis and the tricarboxylic acid cycle . It can be phosphorylated by fructosamine-3-kinase, leading to the formation of fructoselysine-3-phosphate, which subsequently decomposes . This compound can also interact with other enzymes and cofactors involved in glucose metabolism, affecting metabolic flux and the levels of various metabolites . These interactions can lead to changes in energy production and the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 1-Deoxyfructose is transported and distributed through various mechanisms. It can be taken up by cells via glucose transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 1-Deoxyfructose can interact with various binding proteins and enzymes, affecting its localization and accumulation . The distribution of 1-Deoxyfructose within tissues can also be influenced by its solubility and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 1-Deoxyfructose can affect its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity of 1-Deoxyfructose can vary depending on its subcellular localization, as different compartments provide distinct microenvironments that can modulate its interactions with biomolecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Deoxyfructose can be synthesized through several methods. One common approach involves the Maillard reaction, where fructose reacts with amino acids under controlled conditions. This reaction typically requires heating in an aqueous medium at a specific pH. For instance, the optimal conditions for forming 1-amino-1-deoxyfructose derivatives involve heating at 100°C for 100 minutes at pH 7.4 .

Industrial Production Methods: Industrial production of 1-Deoxyfructose often involves similar Maillard reaction conditions but on a larger scale. The process may include additional steps for purification, such as semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a linear gradient of acetonitrile and formic acid .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Deoxyfructose undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different carbonyl compounds.

Reduction: Reduction reactions can convert 1-Deoxyfructose into its corresponding alcohols.

Substitution: Substitution reactions can occur at the carbon atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products: The major products formed from these reactions include various carbonyl compounds, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

1-Amino-1-deoxyfructose: A derivative formed through the Maillard reaction.

2-Deoxyglucose: Another deoxy sugar with applications in medical imaging and cancer research.

Deoxyribose: A component of DNA, differing in structure and function from 1-Deoxyfructose.

Uniqueness: 1-Deoxyfructose is unique due to its specific structural modification at the first carbon position, which imparts distinct chemical properties and reactivity compared to other deoxy sugars. This uniqueness makes it valuable in specific synthetic and industrial applications .

Activité Biologique

1-Deoxyfructose (1-DF) is a sugar analog that has garnered interest in biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of 1-deoxyfructose, focusing on its metabolic pathways, enzyme interactions, and potential therapeutic applications.

1-Deoxyfructose is synthesized from D-glucosamine through a three-step process involving desulfurization and oxidative deamination. The yield of this synthesis is approximately 27% . Structurally, 1-deoxyfructose lacks a hydroxyl group at the C-1 position, which distinguishes it from its parent compound, fructose.

Enzyme Interactions

1-Deoxyfructose acts as a substrate and antimetabolite for various enzymes:

- Hexokinases : The kinetic parameters for yeast and muscle hexokinases indicate that the Km values for 1-deoxyfructose are significantly higher than those for fructose, suggesting reduced affinity. Specifically, Km values are reported as 614 mM for yeast hexokinase and 280 mM for muscle hexokinase, with maximal velocities being only 2% and 5% of those obtained with fructose as a substrate, respectively .

- Phosphoglucose Isomerase : 1-Deoxyfructose 6-phosphate serves as a competitive inhibitor with an inhibition constant (Ki) of 1.1 mM, comparable to the Km for natural substrates. This indicates that while the 1-hydroxy group is not critical for binding, it plays a role in the cooperative interactions of this allosteric enzyme .

- Phosphofructokinase : The compound also inhibits phosphofructokinase but does not alter the cooperativity of this enzyme with fructose 6-phosphate, indicating a complex interaction that warrants further investigation .

Absorption and Metabolism

Studies have shown that 1-deoxyfructose is readily absorbed in the intestines of mice, with significant amounts appearing unchanged in urine within 24 hours. Approximately 2% to 6% of administered doses are excreted as either ketoses or polyols depending on the route of administration (oral or intraperitoneal) . Notably, no acute toxic effects or growth retardation were observed in mice treated with high doses of 1-deoxy compounds, highlighting their potential safety for further studies.

Antimetabolic Properties

The antimetabolic properties of 1-deoxyfructose suggest its utility in metabolic studies and potential therapeutic applications against organisms that heavily rely on glycolysis. It has been proposed that these compounds could serve as therapeutic agents against certain mammalian parasites .

Study on Antimetabolite Effects

A study investigated the effects of various deoxysugars on glycolysis in erythrocytes. It was found that at equivalent concentrations, 1-deoxyfructose was more effective than 2-deoxyglucose as an inhibitor of erythrocyte glycolysis. This finding emphasizes the potential of 1-deoxyfructose in modulating metabolic pathways .

Comparative Analysis Table

| Compound | Km (mM) | Maximal Velocity (%) | Inhibitory Activity |

|---|---|---|---|

| Fructose | - | - | Baseline |

| 1-Deoxyfructose | 614 | 2 | Competitive inhibitor |

| Phosphoglucose Isomerase | - | - | Ki = 1.1 mM |

| Phosphofructokinase | - | - | Inhibitor without cooperativity change |

Propriétés

IUPAC Name |

(3S,4R,5R)-3,4,5,6-tetrahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h4-7,9-11H,2H2,1H3/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDZFGATLNCIOI-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186450 | |

| Record name | 1-Deoxyfructose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32785-92-5 | |

| Record name | 1-Deoxyfructose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032785925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxyfructose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.